molecular formula C17H21NOS B2607621 (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one CAS No. 1798974-77-2

(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2607621
CAS No.: 1798974-77-2
M. Wt: 287.42
InChI Key: FJEMMLUZIKLQEB-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic tertiary amine featuring an 8-azabicyclo[3.2.1]octane core substituted at position 3 with a methylsulfanyl (-SCH₃) group and at position 8 with a (2E)-3-phenylprop-2-en-1-one moiety. The (2E) configuration of the α,β-unsaturated ketone confers rigidity and conjugation, influencing its electronic and steric properties.

Properties

IUPAC Name

(E)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-20-16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEMMLUZIKLQEB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions. The introduction of the methylsulfanyl group and the phenylprop-2-en-1-one moiety are subsequent steps that require specific reagents and conditions. For instance, the use of strong bases and specific solvents can facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification processes would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to an alcohol.

    Substitution: The bicyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted bicyclic compounds.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds similar to (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one may exhibit selective binding to dopamine receptors, particularly D2-like receptors. This property makes it a candidate for developing treatments for neuropsychiatric disorders such as schizophrenia and Parkinson's disease .

Antidepressant Activity

Studies have shown that modifications of the azabicyclo structure can lead to antidepressant effects by modulating neurotransmitter systems. The compound's potential as a serotonin and norepinephrine reuptake inhibitor could provide new avenues for antidepressant therapy .

Analgesic Properties

The compound's structural features suggest potential analgesic properties, possibly through interaction with opioid receptors or modulation of pain pathways in the central nervous system . Further research is needed to elucidate these mechanisms.

In Vitro and In Vivo Studies

Pharmacological evaluations have demonstrated that compounds with similar structures exhibit significant activity in various biological assays. For instance, studies involving animal models have shown promising results in reducing symptoms associated with anxiety and depression, indicating that this compound may possess therapeutic benefits .

Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted on related compounds, revealing that specific substitutions on the bicyclic structure enhance receptor affinity and selectivity. This knowledge can guide future synthetic efforts to optimize the pharmacological profile of this compound for targeted therapeutic applications .

Case Study: Neuropharmacology

A study investigating the neuropharmacological effects of azabicyclo derivatives found that certain compounds exhibited significant binding affinity for dopamine receptors, correlating with reduced behavioral symptoms in animal models of schizophrenia . This highlights the potential for this compound in treating similar conditions.

Case Study: Pain Management

In a controlled trial assessing pain relief methods, derivatives of this compound demonstrated effective analgesic properties comparable to established medications, suggesting its viability as a new pain management option .

Mechanism of Action

The mechanism of action of (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The bicyclic core can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group and the phenylprop-2-en-1-one moiety can also contribute to its binding affinity and specificity. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 8-azabicyclo[3.2.1]octane framework or analogous substituents. Key structural and functional differences are highlighted (Table 1).

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Substituents at Position 3 Substituents at Position 8/Other Key Properties/Applications
(2E)-1-[3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one (Target) 8-azabicyclo[3.2.1]octane -SCH₃ (2E)-3-phenylprop-2-en-1-one Potential CNS activity; conjugated enone
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate (Compound f, ) 8-azabicyclo[3.2.1]octane -OCOC(Ph)=CH₂ (phenylacrylate ester) -CH₃ Ester group may enhance metabolic stability
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2-diphenylpropan-1-one (Ev. 10) 3,8-diazabicyclo[3.2.1]octane Hydroxy and diphenylpropan-1-one -CH₃ Increased steric bulk; potential solubility
(S)-endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate (Ev.12) 8-azabicyclo[3.2.1]octane -OCOCH(OH)Ph (hydroxy-phenylpropanoate) -CH₃; sulfate counterion Ionic form improves solubility; stereospecific
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride () 8-azabicyclo[3.2.1]octane -S-(2-pyridinyl) HCl counterion Enhanced hydrogen bonding; pyridine moiety

Key Observations

Sulfur’s electron-donating effects may modulate receptor binding compared to oxygen-containing analogs .

Stereochemical and Ionic Modifications: The sulfate salt in demonstrates how counterions (e.g., sulfate vs. hydrochloride in ) enhance aqueous solubility, critical for pharmacokinetics .

Structural Analogues with Expanded Cores: ’s 3,8-diazabicyclo[3.2.1]octane introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity compared to the target’s mono-azabicyclic core .

Biological Activity

The compound (2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one is a member of the 8-azabicyclo[3.2.1]octane family, which has garnered attention in pharmacological research due to its potential biological activities, particularly as a mu-opioid receptor antagonist and its interactions with various neurotransmitter transporters.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₉N₃OS
  • Molecular Weight : 281.39 g/mol

This compound is primarily studied for its interaction with opioid receptors, specifically mu-opioid receptors (MOR). It acts as an antagonist, which means it can block the effects of opioids, potentially providing therapeutic benefits in conditions such as opioid-induced bowel dysfunction (OBD) without affecting central analgesic pathways.

1. Mu-Opioid Receptor Antagonism

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit significant antagonistic properties at mu-opioid receptors. This action is crucial for managing conditions associated with opioid use, such as constipation and other gastrointestinal issues related to opioid therapy .

2. Monoamine Transporter Interactions

Studies have shown that related compounds interact with monoamine transporters, including dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The compound's structure allows it to exhibit selective binding and uptake inhibition at these sites, which may contribute to its psychoactive effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been correlated with specific structural features:

Structural FeatureEffect on Activity
Methylsulfanyl GroupEnhances binding affinity at DAT
8-Azabicyclo[3.2.1]octaneProvides rigidity and selectivity
Phenyl Propene MoietyContributes to overall receptor interaction

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Opioid Receptor Antagonism : A study demonstrated that compounds similar to the target compound effectively blocked MOR activity in vitro, suggesting potential applications in treating opioid-related side effects .
  • Transporter Affinity Profiles : In a comparative analysis, derivatives showed varying degrees of selectivity for DAT over SERT, highlighting the importance of the 8-cyclopropylmethyl group in enhancing selectivity .

Q & A

Q. How to stabilize the enone moiety against Michael addition side reactions during storage?

  • Methodological Answer : Store the compound under inert gas (argon) at -20°C in anhydrous DMSO or acetonitrile. Add radical inhibitors (e.g., BHT) to prevent oxidative degradation. Periodically assess stability via ¹H NMR (monitoring vinyl proton shifts) and HPLC. ’s handling of labile propanoate esters informs similar protocols for reactive functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.